2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound featuring a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction involving azides and alkynes.
Linking the Rings: The benzodioxepin and triazole rings are linked through a sulfanyl bridge, which can be formed using thiol reagents.
Acetamide Formation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole ring or the benzodioxepin ring using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxepin and triazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include:
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide: This compound shares the benzodioxepin and triazole rings but may differ in the substituents on these rings.
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds have similar benzodioxepin rings but may lack the triazole or sulfanyl groups.
Triazole-based compounds: These compounds contain the triazole ring but may have different substituents or linkages.
The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-14-5-7-17(11-15(14)2)23-20(27)13-30-22-25-24-21(26(22)3)16-6-8-18-19(12-16)29-10-4-9-28-18/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,23,27) |
InChI Key |
UMDSQGKAAWVUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4)C |
Origin of Product |
United States |
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